molecular formula C27H18ClN3O B11691009 1-Benzoyl-2-(4-chlorophenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile

1-Benzoyl-2-(4-chlorophenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile

Cat. No.: B11691009
M. Wt: 435.9 g/mol
InChI Key: AKIZFOBIXPHFNG-UHFFFAOYSA-N
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Description

1-Benzoyl-2-(4-chlorophenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile is a complex organic compound that belongs to the class of pyrroloquinoline derivatives

Chemical Reactions Analysis

1-Benzoyl-2-(4-chlorophenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Benzoyl-2-(4-chlorophenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

1-Benzoyl-2-(4-chlorophenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile can be compared with other pyrroloquinoline derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H18ClN3O

Molecular Weight

435.9 g/mol

IUPAC Name

1-benzoyl-2-(4-chlorophenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile

InChI

InChI=1S/C27H18ClN3O/c28-21-13-10-19(11-14-21)24-25(26(32)20-7-2-1-3-8-20)31-22-9-5-4-6-18(22)12-15-23(31)27(24,16-29)17-30/h1-15,23-25H

InChI Key

AKIZFOBIXPHFNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C(C(C3N2C4=CC=CC=C4C=C3)(C#N)C#N)C5=CC=C(C=C5)Cl

Origin of Product

United States

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